(S)-Desmethyldeprenyl HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

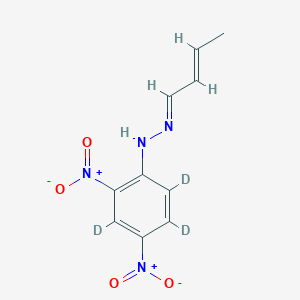

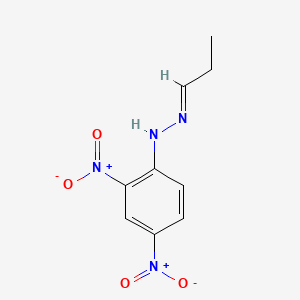

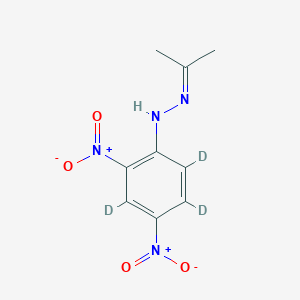

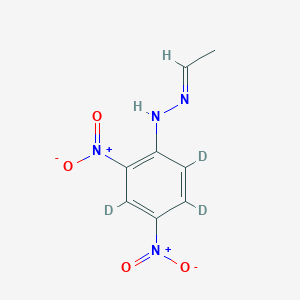

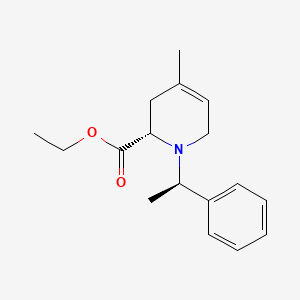

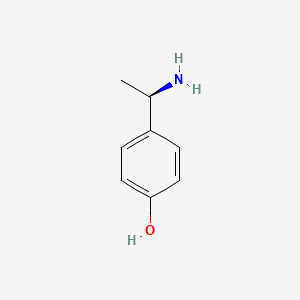

(S)-Desmethyldeprenyl HCl, also known as Selegiline, is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B) enzyme. It is a synthetic derivative of phenethylamine and is commonly used in the treatment of Parkinson's disease. The drug has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of other neurological disorders.

Scientific Research Applications

Neuroprotection and Neurodegenerative Diseases

(S)-Desmethyldeprenyl HCl, a primary metabolite of deprenyl, has shown significant potential in neuroprotection, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). It reduces neuronal apoptosis, a process of programmed cell death that is a key feature in neurodegenerative conditions. This antiapoptotic action is mediated through mechanisms that do not require monoamine oxidase B (MAO-B) inhibition. It involves altering the expression of various genes in preapoptotic neurons, including genes for superoxide dismutase (SOD) 1 and 2, BCL-2, BCL-xL, nitric oxide synthase, c-JUN, and nicotinamide adenine dinucleotide dehydrogenase. These changes help in maintaining mitochondrial membrane potential and reducing oxidative damage, thereby blocking mitochondrial signals that initiate apoptosis (Tatton, 1996).

Glaucoma and Ophthalmology

(S)-Desmethyldeprenyl HCl's neuroprotective properties have also been explored in the context of ophthalmology, particularly in relation to glaucoma. It has been suggested that the compound's ability to prevent neuronal apoptosis could be therapeutically beneficial in treating glaucoma. By increasing mitochondrial BCL-2 and BCL-xL levels and decreasing BAX levels, (S)-Desmethyldeprenyl HCl helps in maintaining mitochondrial membrane potential. This, in turn, prevents the opening of the permeability transition pore (PTP), thus averting apoptotic degradation in neuronal cells, which is significant in the context of glaucomatous neurodegeneration (Tatton, 1999).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Desmethyldeprenyl HCl involves the reduction of (S)-Deprenyl to (S)-Desmethyldeprenyl followed by the formation of the hydrochloride salt.", "Starting Materials": [ "(S)-Deprenyl", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "1. Dissolve (S)-Deprenyl in ethanol.", "2. Add hydrogen gas and palladium on carbon catalyst to the solution.", "3. Stir the mixture under hydrogen gas at room temperature until complete reduction of (S)-Deprenyl to (S)-Desmethyldeprenyl is achieved.", "4. Filter the mixture to remove the catalyst.", "5. Concentrate the filtrate under reduced pressure to obtain (S)-Desmethyldeprenyl as a solid.", "6. Dissolve (S)-Desmethyldeprenyl in hydrochloric acid.", "7. Concentrate the solution under reduced pressure to obtain (S)-Desmethyldeprenyl hydrochloride as a solid." ] } | |

CAS RN |

403646-91-3 |

Molecular Formula |

C12H15N∙HCl |

Molecular Weight |

209.72 |

Purity |

> 98% |

synonyms |

(R)-1-phenyl-N-prop-2-ynylpropan-2-amine hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

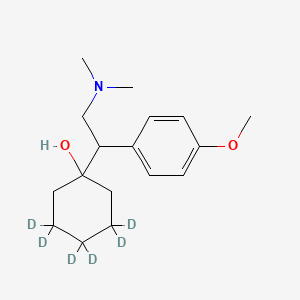

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

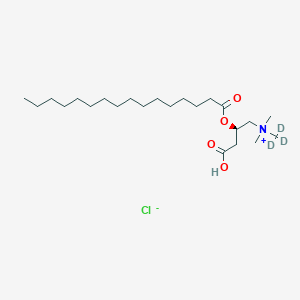

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)